molecular formula C21H17N5O4 B2567015 methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate CAS No. 1021020-47-2

methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate

Cat. No.: B2567015
CAS No.: 1021020-47-2
M. Wt: 403.398
InChI Key: ZZQPAQRJJWCYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate is a sophisticated organic molecule combining multiple functional groups, notably the pyrazolotriazine core with an acetamido and methyl benzoate ester functionalities. The structure hints at potential bioactivity and various applications in scientific research, given the known properties of its constituent groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate generally involves multi-step synthesis starting from readily available precursors. A common route might begin with the synthesis of the pyrazolo[1,5-d][1,2,4]triazine core via cyclization reactions, followed by N-acylation and esterification steps. Typical reagents used in these processes include acetic anhydride, phenylhydrazine, and methyl 4-aminobenzoate, under conditions like refluxing or heating with catalysts such as acid or base.

Industrial Production Methods: : While industrial synthesis may follow similar steps, it would be optimized for scale, involving batch or continuous flow processes, stringent reaction control, and purification stages like recrystallization or chromatography to ensure product quality and yield.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Potential formation of quinonoid structures or other oxidized derivatives.

  • Reduction: : Reduction of keto groups to hydroxyl compounds.

  • Substitution: : Nucleophilic substitutions on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Reagents such as KMnO₄ or H₂O₂ in acidic or basic media.

  • Reduction: : Metal hydrides like NaBH₄ or LiAlH₄ under mild to moderate conditions.

  • Substitution: : Halogenating agents or organometallic compounds.

Major Products: : The major products of these reactions depend on the specific pathway and can range from hydroxylated derivatives to acylated or alkylated compounds, extending the molecule's functional diversity.

Scientific Research Applications

Methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate finds significant utility across various fields:

  • Chemistry: : Used as a building block in organic synthesis, enabling the construction of complex molecules.

  • Biology: : Potential probe in studying enzyme interactions or as a ligand in receptor binding assays.

  • Medicine: : Investigated for potential therapeutic properties, particularly in the context of anti-inflammatory or anticancer activity.

  • Industry: : Applied in the development of novel materials with specific physicochemical properties, potentially in the fields of polymers or surface coatings.

Mechanism of Action

The specific mechanism by which methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate exerts its effects depends largely on its context of use. In biological systems, its interaction with molecular targets such as enzymes or receptors likely involves hydrogen bonding, hydrophobic interactions, or covalent modifications. The pathways involved can be elucidated through molecular docking studies, in vitro assays, and computational modeling.

Comparison with Similar Compounds

Comparison

  • Similar compounds such as pyrazolo[1,5-d][1,2,4]triazin-amine derivatives or acylated benzoates can share functionalities and reactivities.

  • Unique features of methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate include its specific combination of the pyrazolo[1,5-d][1,2,4]triazine core and acetamido benzoate, conferring unique physicochemical and biological properties.

List of Similar Compounds

  • Pyrazolo[1,5-d][1,2,4]triazin-amine

  • Methyl 4-aminobenzoate

  • 4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazine

This compound's broad reactivity and potential applications make it a valuable molecule for various fields of research and industry

Properties

IUPAC Name

methyl 4-[[2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c1-30-21(29)15-7-9-16(10-8-15)23-19(27)12-25-20(28)18-11-17(24-26(18)13-22-25)14-5-3-2-4-6-14/h2-11,13H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQPAQRJJWCYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.